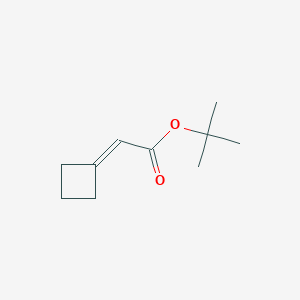

Tert-butyl 2-cyclobutylideneacetate

Description

Tert-butyl 2-cyclobutylideneacetate (Compound 1p) is a specialized organic compound featuring a cyclobutylidene moiety linked to an acetate ester group protected by a tert-butyl substituent. Synthesized via cyclobutanone using General Procedure A, it is obtained as a colorless oil with a 79% yield . Its structural uniqueness lies in the strained cyclobutylidene ring, which imparts distinct reactivity and physical properties. The compound’s ¹H NMR spectrum (500 MHz, CDCl₃) reveals key signals: δ 5.47–5.41 (m, 1H, =CH), 3.13–3.01 (m, 2H, CH₂), and 1.42 (s, 9H, tBu-CH₃), confirming its molecular architecture . While primarily used in research and development, its safety profile remains partially uncharacterized, necessitating handling by trained professionals .

Properties

CAS No. |

27784-70-9 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

tert-butyl 2-cyclobutylideneacetate |

InChI |

InChI=1S/C10H16O2/c1-10(2,3)12-9(11)7-8-5-4-6-8/h7H,4-6H2,1-3H3 |

InChI Key |

FQGSNXJKBRMVEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C=C1CCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Tert-butyl 2-(oxetan-3-ylidene)acetate (Compound 1q )

- Structure : Features an oxetane ring instead of cyclobutylidene, introducing oxygen into the ring system.

- Synthesis: Derived from 3-oxetanone via General Procedure A, yielding 81% as a colorless oil .

- ¹H NMR : δ 5.44 (m, 1H, =CH), 5.39–5.36 (m, 2H, OCH₂), and 1.37 (d, 9H, tBu-CH₃). The oxygen atom in the oxetane ring deshields adjacent protons, shifting OCH₂ signals upfield compared to 1p .

- Reactivity : The oxetane’s electron-rich oxygen may enhance stability toward electrophilic attacks compared to the strained cyclobutylidene in 1p .

Tert-butyl (Z)-3-(2-ethoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate (Compound 1r )

- Structure : Incorporates an azetidine ring and an ethoxy ester, increasing steric and electronic complexity.

- Synthesis : Requires multistep reactions involving N-(tert-butoxycarbonyl)-L-alanine and Rh₂(OAc)₄ catalysis, achieving a lower yield (54%) due to structural intricacy .

- Reactivity : The azetidine ring and ethoxy group may facilitate diverse reactivity, such as participation in cycloadditions or nucleophilic substitutions, distinct from 1p ’s cyclobutylidene-driven behavior.

Substituent Effects on Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.